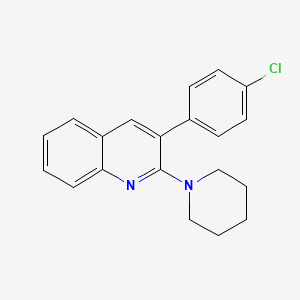
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline (3CPQ) is a synthetic piperidine-quinoline hybrid molecule that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a novel compound with a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The molecule was first synthesized in 2003 and has since been studied extensively for its potential therapeutic applications.
科学的研究の応用
3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties and has been tested in several in vitro and in vivo models. In particular, this compound has been shown to have potential as an anti-cancer drug, as it has been demonstrated to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. Furthermore, this compound has been shown to be effective in treating inflammation and bacterial infections.
作用機序
The exact mechanism of action of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline is not yet fully understood. However, it is thought to exert its anti-cancer and anti-inflammatory effects by targeting the NF-κB signaling pathway. This pathway is involved in the regulation of numerous cellular processes, including cell proliferation, apoptosis, and inflammation. By targeting this pathway, this compound has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In particular, it has been demonstrated to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. Furthermore, it has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been found to possess antioxidant properties, which may be beneficial in protecting cells from oxidative damage.
実験室実験の利点と制限
The main advantages of using 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline in laboratory experiments are its wide range of biological activities, its relatively low cost, and its ease of synthesis. Furthermore, the molecule is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the fact that it is a synthetic compound.
将来の方向性
There are several potential future directions for the development of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline. These include further investigation into the mechanism of action of the molecule, as well as the development of novel formulations and delivery systems. Additionally, this compound could be further studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, further research into the potential toxic effects of the molecule could help to identify any potential safety concerns.
合成法
The synthesis of 3-(4-Chlorophenyl)-2-(piperidin-1-yl)quinoline is achieved by the reaction of 4-chlorophenyl-1-piperidinecarboxylic acid and 2-aminobenzonitrile in the presence of a strong base, such as sodium hydride or sodium methoxide. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c21-17-10-8-15(9-11-17)18-14-16-6-2-3-7-19(16)22-20(18)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXSPCUJKUZLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
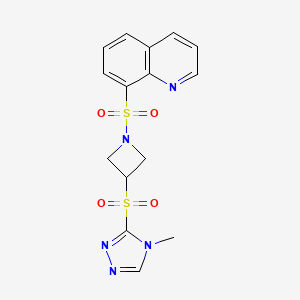
![6-Cyclopropyl-2-(methylsulfanyl)-4-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine-3-carbonitrile](/img/structure/B2935893.png)
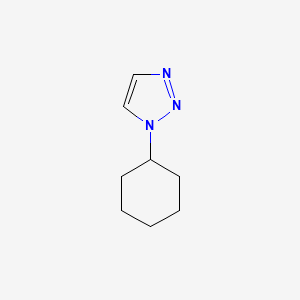
![1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid](/img/structure/B2935895.png)

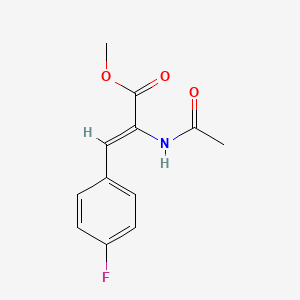
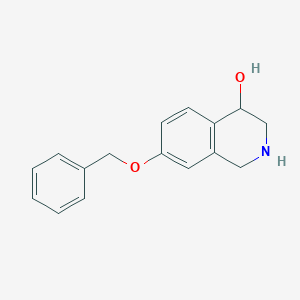

![Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B2935902.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2935903.png)
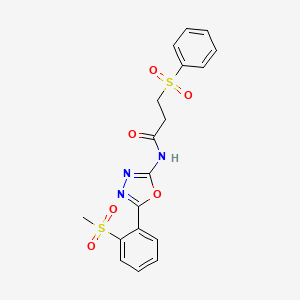
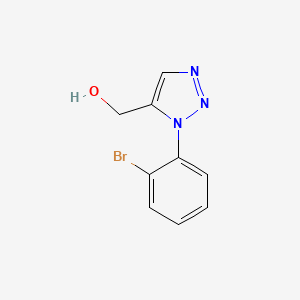
![1-(4-butylphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2935913.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2935915.png)
